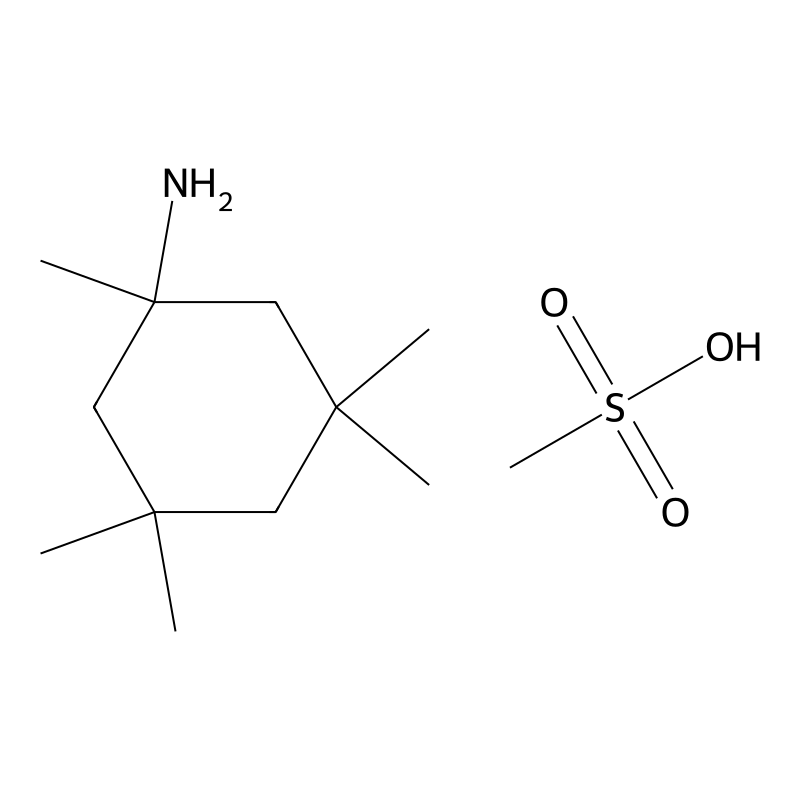

Neramexane mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neramexane mesylate is a chemical compound derived from neramexane, which is classified as an uncompetitive antagonist of the N-methyl-D-aspartate receptor. It has a chemical formula of CHNOS and is known for its potential neuroprotective effects. The compound is being investigated for various therapeutic applications, including treatment for tinnitus, Alzheimer's disease, and drug addiction. Its structure includes a pentamethylcyclohexane moiety, making it structurally unique compared to other NMDA antagonists like memantine .

- Oxidation: This can be facilitated by various oxidizing agents, which may alter its functional groups and affect its biological activity.

- Hydrolysis: The mesylate group can undergo hydrolysis in aqueous environments, potentially releasing neramexane and affecting its pharmacokinetics.

- Substitution Reactions: The presence of the mesylate group allows for nucleophilic substitution reactions, which can be exploited in synthetic chemistry to modify the compound for enhanced efficacy or reduced side effects .

Neramexane mesylate exhibits a dual mode of action:

- NMDA Receptor Antagonism: It selectively blocks NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. This blockade helps in mitigating symptoms related to cognitive decline and neuroinflammation .

- Nicotinic Acetylcholine Receptor Antagonism: The compound also shows antagonistic properties at nicotinic acetylcholine receptors, which may contribute to its efficacy in treating tinnitus by modulating neurotransmitter release in the auditory pathway .

Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over 16 weeks, indicating its potential as a therapeutic agent .

The synthesis of neramexane mesylate typically involves:

- Starting Material Preparation: The synthesis begins with the preparation of 1-amino-1,3,3,5,5-pentamethylcyclohexane.

- Mesylation Reaction: This primary amine undergoes a mesylation reaction using mesyl chloride in the presence of a base such as triethylamine to form neramexane mesylate.

- Purification: The final product is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Neramexane mesylate is being explored for several therapeutic applications:

- Tinnitus Treatment: Clinical studies indicate its effectiveness in reducing tinnitus severity.

- Alzheimer's Disease: Its neuroprotective properties suggest potential benefits in managing cognitive decline associated with Alzheimer's disease.

- Analgesic Properties: Preliminary studies suggest it may have pain-relieving effects.

- Drug Addiction Treatment: Research indicates possible applications in managing withdrawal symptoms and cravings associated with substance use disorders .

Neramexane mesylate shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Memantine | NMDA Antagonist | Uncompetitive NMDA receptor antagonist | Lower affinity than neramexane |

| Donepezil | Acetylcholinesterase Inhibitor | Increases acetylcholine levels | Targets cholinergic system primarily |

| Rivastigmine | Acetylcholinesterase Inhibitor | Increases acetylcholine levels | Dual action on both butyrylcholinesterase and acetylcholinesterase |

| Ketamine | NMDA Antagonist | Non-competitive NMDA receptor antagonist | Rapid antidepressant effects |

Neramexane mesylate's unique combination of NMDA receptor antagonism and nicotinic acetylcholine receptor antagonism differentiates it from these compounds, potentially offering broader therapeutic applications while maintaining favorable safety profiles .

Neramexane mesylate functions as a moderate-affinity uncompetitive N-methyl-D-aspartate receptor antagonist with distinctive voltage-dependent channel blockade characteristics [1]. The compound demonstrates strong voltage-dependency coupled with rapid blocking and unblocking kinetics, which distinguishes it from high-affinity N-methyl-D-aspartate receptor antagonists that produce severe psychotropic side effects [1].

The voltage-dependent blocking mechanism of neramexane mesylate operates through an open-channel blocker mechanism, where the compound requires channel activation to access its binding site within the receptor pore [1]. This characteristic ensures that physiological N-methyl-D-aspartate receptor function is preserved while pathological overactivation is prevented [2] [3].

Table 1: Voltage-Dependent Channel Blockade Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Ki value (μM) | 1.18-3.64 | Gilling et al., 2007 |

| IC50 NMDA-induced currents (μM) | 1.51-3.06 | Gilling et al., 2007 |

| Voltage-dependency (δ) | 0.86-0.96 | Gilling et al., 2007 |

| Blocking kinetics (kon) | 1.70-7.90 × 10⁴ M⁻¹s⁻¹ | Gilling et al., 2007 |

| Unblocking kinetics (koff) | 0.12-0.24 s⁻¹ | Gilling et al., 2007 |

| Affinity classification | Moderate affinity | Gilling et al., 2007 |

| Blocking mechanism | Uncompetitive open-channel blocker | Gilling et al., 2007 |

The kinetic properties of neramexane mesylate reveal rapid association and dissociation rates with N-methyl-D-aspartate receptors. The compound exhibits blocking kinetics with kon values ranging from 1.70 to 7.90 × 10⁴ M⁻¹s⁻¹ and unblocking kinetics with koff values between 0.12 and 0.24 s⁻¹ [1]. These rapid kinetics prevent prolonged receptor occupancy and minimize the risk of interfering with normal synaptic transmission [1].

The voltage-dependency factor (δ) of neramexane mesylate ranges from 0.86 to 0.96, indicating strong voltage-dependent blocking behavior [1]. This voltage-dependency ensures that blocking efficacy is greatest during periods of membrane depolarization, which typically occur during pathological conditions involving excessive glutamate release [1].

Research demonstrates that neramexane mesylate displaces tritiated MK-801 binding to rat cortical membranes with Ki values between 1.18 and 3.64 μM, confirming its moderate binding affinity to N-methyl-D-aspartate receptors [1]. When tested against N-methyl-D-aspartate-induced currents in cultured hippocampal neurons, the compound showed IC50 values ranging from 1.51 to 3.06 μM, demonstrating consistent potency across different experimental preparations [1].

Excitotoxicity Inhibition via Calcium Flux Modulation

The calcium flux modulation mechanism of neramexane mesylate represents a critical neuroprotective strategy against excitotoxic neuronal damage [4]. Excitotoxicity occurs when excessive glutamate release leads to sustained N-methyl-D-aspartate receptor activation, resulting in pathological calcium influx and subsequent neuronal death [5] [6].

Neramexane mesylate prevents excessive calcium influx through its voltage-dependent channel blocking action, which becomes most effective during periods of membrane depolarization characteristic of excitotoxic conditions [4]. The compound's moderate affinity allows it to selectively block pathologically active N-methyl-D-aspartate receptors while preserving normal synaptic function [4].

Table 3: Calcium Flux Modulation and Excitotoxicity Inhibition

| Mechanism | Effect | Clinical Relevance | Reference |

|---|---|---|---|

| NMDA receptor calcium influx | Reduced through channel blockade | Prevents excitotoxic neuronal death | Chen et al., 2009 |

| Calcium-dependent excitotoxicity | Inhibited via moderate affinity blocking | Maintains physiological NMDA function | Chen et al., 2009 |

| Mitochondrial calcium accumulation | Prevented through calcium flux reduction | Protects mitochondrial function | Literature consensus |

| Neuroprotective effect | Neuroprotection without severe side effects | Therapeutic potential in neurodegeneration | Literature consensus |

| Plasma concentration (therapeutic) | 0.26-1.21 μM | Therapeutically relevant concentrations | Chen et al., 2009 |

| Sustained therapeutic effect | Dose-dependent and sustained | Chronic administration beneficial | Chen et al., 2009 |

The mitochondrial protection mechanism involves preventing calcium overload in mitochondria, which is a key step in excitotoxic cell death [7]. Excessive calcium accumulation in mitochondria leads to mitochondrial dysfunction, reactive oxygen species production, and activation of cell death pathways [7]. By reducing calcium influx through N-methyl-D-aspartate receptors, neramexane mesylate helps maintain mitochondrial calcium homeostasis [7].

Clinical studies have demonstrated that neramexane mesylate achieves therapeutically relevant plasma concentrations between 0.26 and 1.21 μM, which correlate with effective neuroprotection in animal models of neuropathic pain [4]. These concentrations are sufficient to provide sustained therapeutic effects without causing the severe side effects associated with high-affinity N-methyl-D-aspartate receptor antagonists [4].

The sustained neuroprotective effect of neramexane mesylate has been demonstrated in chronic administration studies, where the compound maintained its therapeutic efficacy over extended treatment periods [4]. This sustained effect is attributed to the compound's ability to preferentially block pathologically active N-methyl-D-aspartate receptors while allowing normal receptor function to continue [4].

Cochlear Neurotransmission Alteration Mechanisms

Neramexane mesylate exerts dual pharmacological effects on cochlear neurotransmission through its antagonistic activity at both N-methyl-D-aspartate receptors and alpha9alpha10 nicotinic acetylcholine receptors [8]. This dual mechanism is particularly relevant for auditory system disorders, including tinnitus, where both glutamatergic and cholinergic neurotransmission play important roles [2] [9].

The alpha9alpha10 nicotinic acetylcholine receptor antagonism represents a unique aspect of neramexane mesylate's mechanism of action in the cochlea [8]. These receptors are predominantly expressed in the inner ear, particularly in inner hair cells, where they mediate efferent cholinergic modulation of auditory signal processing [8].

Table 2: Alpha9alpha10 Nicotinic Acetylcholine Receptor Antagonism

| Parameter | Neramexane | Memantine (comparison) | Reference |

|---|---|---|---|

| Receptor antagonism potency | Higher than memantine | Lower than neramexane | Plazas et al., 2007 |

| Inhibition type | Non-competitive | Non-competitive | Plazas et al., 2007 |

| Voltage-dependency (low concentrations) | Independent | Independent | Plazas et al., 2007 |

| Voltage-dependency (>1 μM) | Slightly voltage-dependent | Slightly voltage-dependent | Plazas et al., 2007 |

| Desensitization kinetics effect | No increase | No increase | Plazas et al., 2007 |

| Binding domain interaction | No interaction with ligand binding domain | No interaction with ligand binding domain | Plazas et al., 2007 |

| Inner hair cell activity | Blocks native α9α10 receptors | Blocks native α9α10 receptors | Plazas et al., 2007 |

Research has demonstrated that neramexane mesylate exhibits higher potency than memantine in blocking alpha9alpha10 nicotinic acetylcholine receptors, with both compounds showing rank order potency of neramexane > memantine [8]. The blocking mechanism is non-competitive, indicating that neramexane mesylate does not compete with acetylcholine for the same binding site but rather blocks the receptor through a different mechanism [8].

The voltage-dependency characteristics of alpha9alpha10 receptor antagonism by neramexane mesylate show distinct patterns depending on concentration. At low concentrations, the blocking effect is independent of membrane potential, while at concentrations higher than 1 μM, slight voltage-dependency emerges [8]. This voltage-dependency pattern suggests that neramexane mesylate may access the alpha9alpha10 receptor channel through a mechanism similar to its action on N-methyl-D-aspartate receptors [8].

Radioligand binding studies have confirmed that neramexane mesylate does not interact with the ligand binding domain of alpha9alpha10 nicotinic acetylcholine receptors, supporting the non-competitive nature of its antagonism [8]. The compound does not affect desensitization kinetics of the receptor, indicating that its blocking mechanism does not involve alterations in receptor desensitization processes [8].

The clinical relevance of alpha9alpha10 receptor antagonism by neramexane mesylate is demonstrated by its ability to block native alpha9alpha10-containing nicotinic acetylcholine receptors in rat inner hair cells at clinically relevant concentrations [8]. This finding suggests that the compound can modulate cochlear neurotransmission in vivo, potentially contributing to its therapeutic effects in auditory disorders such as tinnitus [8].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), NMDA

GRIN2B (NMDAR2B) [HSA:2904] [KO:K05210]

Other CAS

Wikipedia

Dates

2: Rammes G. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Rev Clin Pharmacol. 2009 May;2(3):231-8. doi: 10.1586/ecp.09.7. PubMed PMID: 24410702.

3: Plazas PV, Savino J, Kracun S, Gomez-Casati ME, Katz E, Parsons CG, Millar NS, Elgoyhen AB. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors. Eur J Pharmacol. 2007 Jul 2;566(1-3):11-9. Epub 2007 Mar 24. PubMed PMID: 17466293.

4: Klein T, Magerl W, Hanschmann A, Althaus M, Treede RD. Antihyperalgesic and analgesic properties of the N-methyl-D-aspartate (NMDA) receptor antagonist neramexane in a human surrogate model of neurogenic hyperalgesia. Eur J Pain. 2008 Jan;12(1):17-29. Epub 2007 Apr 20. PubMed PMID: 17449306.

5: Zoladz PR, Campbell AM, Park CR, Schaefer D, Danysz W, Diamond DM. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane. Pharmacol Biochem Behav. 2006 Oct;85(2):298-306. Epub 2006 Oct 11. PubMed PMID: 17045636.

6: Kos T, Legutko B, Danysz W, Samoriski G, Popik P. Enhancement of antidepressant-like effects but not brain-derived neurotrophic factor mRNA expression by the novel N-methyl-D-aspartate receptor antagonist neramexane in mice. J Pharmacol Exp Ther. 2006 Sep;318(3):1128-36. Epub 2006 Jun 1. PubMed PMID: 16740621.

7: Rammes G, Schierloh A. Neramexane (merz pharmaceuticals/forest laboratories). IDrugs. 2006 Feb;9(2):128-35. Review. PubMed PMID: 16523403.

8: Bachteler D, Economidou D, Danysz W, Ciccocioppo R, Spanagel R. The effects of acamprosate and neramexane on cue-induced reinstatement of ethanol-seeking behavior in rat. Neuropsychopharmacology. 2005 Jun;30(6):1104-10. PubMed PMID: 15668725.

9: Kotlinska J, Biala G, Rafalski P, Bochenski M, Danysz W. Effect of neramexane on ethanol dependence and reinforcement. Eur J Pharmacol. 2004 Oct 25;503(1-3):95-8. PubMed PMID: 15496302.

10: Sukhotina IA, Zvartau EE, Danysz W, Bespalov AY. Caffeine withdrawal syndrome in social interaction test in mice: effects of the NMDA receptor channel blockers, memantine and neramexane. Behav Pharmacol. 2004 May;15(3):207-14. PubMed PMID: 15187578.

11: Neramexane. Drugs R D. 2002;3(1):19-20. Review. PubMed PMID: 11881523.